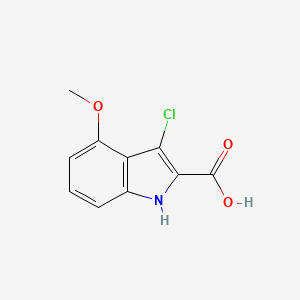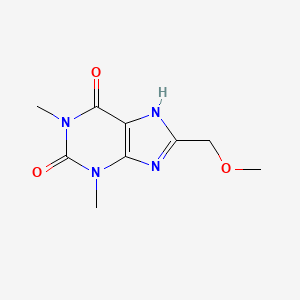
3,3-Diphenoxy-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenoxy-3H-diazirene: is an organic compound characterized by a three-membered ring structure containing two nitrogen atoms double-bonded to each other and a carbon atom bonded to two phenoxy groups. This compound is part of the diazirine family, known for their utility in photoaffinity labeling and as precursors for carbenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenoxy-3H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The process begins with the oximation of ketones using hydroxylammonium chloride in the presence of a base like pyridine. The resulting oxime is then tosylated or mesylated and treated with ammonia to yield diaziridines. Finally, diaziridines are oxidized using reagents such as iodine and triethylamine, silver oxide, or oxalyl chloride to produce diazirines .
Industrial Production Methods: Industrial production methods for diazirines, including this compound, often involve scalable and efficient processes. One such method is the use of phenyliodonium diacetate (PIDA) and ammonia for a one-pot metal-free conversion of amino acids to terminal diazirines .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diphenoxy-3H-diazirene undergoes various chemical reactions, including:
Oxidation: Conversion of diaziridines to diazirines using oxidizing agents.
Reduction: Though less common, reduction reactions can be used to revert diazirines to diaziridines.
Substitution: Diazirines can participate in substitution reactions, particularly when activated by light or heat.
Common Reagents and Conditions:
Oxidation: Iodine and triethylamine, silver oxide, oxalyl chloride.
Photochemical Activation: Ultraviolet light (350-365 nm) to generate carbenes.
Thermal Activation: Heat (110-130°C) to facilitate carbene formation.
Major Products: The major products formed from these reactions often involve the insertion of carbenes into C-H, N-H, and O-H bonds, leading to various substituted organic compounds .
Applications De Recherche Scientifique
3,3-Diphenoxy-3H-diazirene has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in proteomics to identify protein-protein interactions and binding sites.
Medicine: Utilized in drug discovery to map the binding sites of potential therapeutic compounds.
Industry: Applied in polymer crosslinking and adhesion processes
Mécanisme D'action
The primary mechanism of action for 3,3-Diphenoxy-3H-diazirene involves the generation of carbenes upon photochemical or thermal activation. These carbenes can insert into various bonds, facilitating the formation of new chemical structures. The molecular targets and pathways involved include C-H, N-H, and O-H bonds, making it a versatile tool for chemical modifications .
Comparaison Avec Des Composés Similaires
1H-Diazirine: Another member of the diazirine family, used similarly for carbene generation.
Aryl Trifluoromethyl Diazirines: Known for their enhanced reactivity and stability, often used in synthetic transformations.
Uniqueness: 3,3-Diphenoxy-3H-diazirene is unique due to its phenoxy groups, which provide distinct electronic properties and reactivity compared to other diazirines. This makes it particularly useful in specific applications such as photoaffinity labeling and polymer crosslinking .
Propriétés
Numéro CAS |
651306-51-3 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3,3-diphenoxydiazirine |
InChI |
InChI=1S/C13H10N2O2/c1-3-7-11(8-4-1)16-13(14-15-13)17-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
ATWWEYJVNAPFFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)












